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Compound of Interest

Compound Name: 2-(1-carboxypropoxy)butanoic acid

CAS No.: 19201-33-3

Cat. No.: B6613578

Get Quote

Executive Summary & Chemical Identity
2-(1-Carboxypropoxy)butanoic acid (CAS: 19201-33-3) is a symmetrical ether-dicarboxylic

acid, chemically identified as the ether dimer of 2-hydroxybutanoic acid. It is frequently

encountered as a specific impurity in the synthesis of alpha-hydroxy acids or as a degradation

product in poly(hydroxybutyrate) systems.

Understanding its spectral signature is critical for researchers validating the purity of 2-

hydroxybutanoic acid or analyzing metabolic pathways involving hydroxy-acid condensations.

Chemical Structure Analysis[1]
IUPAC Name: 2-(1-Carboxypropoxy)butanoic acid

Common Name: 2,2'-Oxydibutyric acid; Bis(1-carboxypropyl) ether

Molecular Formula: C₈H₁₄O₅

Molecular Weight: 190.20 g/mol
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Stereochemistry: The molecule possesses two chiral centers at the alpha-carbons. It exists

as a mixture of meso (R,S) and racemic (R,R / S,S) diastereomers, which results in signal

splitting in high-resolution NMR.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5]
The NMR analysis of this molecule is defined by its symmetry. Although the molecule is

chemically symmetrical around the ether oxygen, the presence of two chiral centers creates

distinct magnetic environments for the diastereomers.

^1H NMR (Proton NMR)
Solvent: D₂O or CDCl₃ Frequency: 400 MHz (Recommended)

The proton spectrum is characterized by three distinct signal sets corresponding to the ethyl

group and the alpha-methine proton.
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Scientist's Note on Diastereomers: In a high-field instrument (>400 MHz), you will likely

observe two sets of signals for the α-CH and β-CH₂ protons. The meso and racemic forms

have slightly different magnetic environments. If the sample is a synthetic byproduct, expect a

roughly 1:1 ratio of these signal sets unless a stereoselective route was used.

^13C NMR (Carbon NMR)
Solvent: D₂O or CDCl₃

The carbon spectrum confirms the C4 backbone symmetry.

Carbon Type Chemical Shift (δ, ppm) Assignment Logic

C=O 176.0 - 179.0 Carboxylic acid carbonyl.

α-C 78.0 - 80.5

Alpha-carbon attached to ether

oxygen. High shift due to O-C-

COOH environment.

β-C 26.0 - 27.5 Methylene carbon.

γ-C 9.0 - 10.5 Terminal methyl carbon.

Infrared Spectroscopy (FT-IR)[6]
IR analysis is useful for confirming the functional groups (Ether vs. Alcohol). The key

differentiator between the starting material (2-hydroxybutanoic acid) and this product is the

absence of the alcohol O-H stretch and the presence of the C-O-C ether stretch.
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Diagnostic Note

2800 - 3300 O-H Stretch (Acid) Broad, Strong

Characteristic

"carboxylic acid

dimer" broadness.

2880 - 2980 C-H Stretch (Alkyl) Medium
C-H stretches of the

ethyl group.

1715 - 1730 C=O Stretch Strong
Carbonyl stretch of

the carboxylic acid.

1180 - 1250 C-O Stretch (Ether) Strong

Critical ID Peak:

Distinguishes ether

dimer from hydroxy

monomer.

1050 - 1100 C-O Stretch (Acid) Medium
C-O single bond of the

COOH group.

Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) - Negative Mode is preferred for dicarboxylic acids.

Ionization Data (ESI-)
[M-H]⁻ Ion: m/z 189.1

[2M-H]⁻ Dimer: m/z 379.2 (Common in high-concentration samples)

Fragmentation Logic (MS/MS)
In collision-induced dissociation (CID), the molecule fragments via decarboxylation and ether

cleavage.

Precursor: m/z 189.1

Loss of CO₂: m/z 145.1 ([M-H-CO₂]⁻)
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Cleavage of Ether: Generates 2-hydroxybutyrate fragment (m/z 103) and crotonic acid

derivatives.

Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation pathway for structural confirmation.

Figure 1: Proposed MS/MS Fragmentation Pathway for 2-(1-carboxypropoxy)butanoic acid
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Figure 1: ESI(-) Fragmentation Logic. The loss of CO₂ is the primary pathway for carboxylic

acids.

Experimental Protocol: Sample Preparation for
Analysis
To ensure high-quality spectral data, follow this preparation protocol. This system validates the

sample purity before running expensive high-field NMR.

Step 1: Solubility Check & Solvent Selection
Logic: The molecule is polar (dicarboxylic acid).
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Protocol: Attempt dissolution in DMSO-d₆ first for NMR. If proton exchange broadens the

signals too much, switch to D₂O with a trace of NaOD (to form the disodium salt, which

sharpens peaks).

Warning: In CDCl₃, the solubility may be limited unless the sample is very pure; the acidic

protons will drift significantly with concentration.

Step 2: MS Sample Dilution
Logic: Dicarboxylic acids ionize well but can suppress signals at high concentrations.

Protocol: Dilute to 1–10 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid (for Positive

Mode) or 10mM Ammonium Acetate (for Negative Mode).

Note: Negative mode is strongly recommended for this analyte.

Step 3: Data Validation (The "Self-Check")
NMR Integration Check: The ratio of the methyl triplet (6H) to the alpha-methine (2H) must

be exactly 3:1. Any deviation suggests contamination with the monomer (2-hydroxybutanoic

acid).

IR Check: If you see a sharp peak at 3500 cm⁻¹, your sample is wet or contains monomeric

alcohol. The ether product should only show the broad acid OH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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